12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can be achieved through a multi-step process involving the Claisen–Schmidt condensation reaction. This reaction involves the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . The product of this reaction undergoes intramolecular cyclization to form the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The methylene group of the oxocine ring can be selectively oxidized to a carbonyl group using selenous acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Selenous acid is commonly used for selective oxidation reactions.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Its unique structure and reactivity profile may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects involves interactions with specific molecular targets. For example, its structural similarity to HIV-1 integrase inhibitors suggests that it may bind to the active site of the enzyme, thereby inhibiting its function and preventing viral replication . The compound’s interactions with other biological targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Integrastatins A and B: Natural inhibitors of HIV-1 integrase with structural similarities to the compound.
Epicoccolide A and Epicocconigrone A: Compounds containing a tetracyclic epoxybenzooxocine fragment, similar to the structure of 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one.
Uniqueness
The uniqueness of 12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one lies in its tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H17N3O2S/c1-16(2)6-10-11(8-21-16)22-15-12(10)14(20)18-13(19-15)9-4-3-5-17-7-9/h3-5,7,13,19H,6,8H2,1-2H3,(H,18,20) |
InChI Key |
CFBAFCZVFIUQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(N3)C4=CN=CC=C4)C |
Origin of Product |
United States |
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